Cholesteryl undecyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

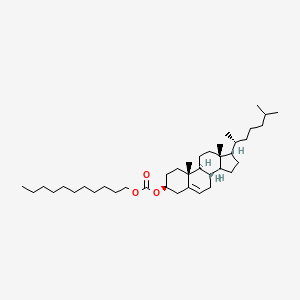

Cholesteryl undecyl carbonate is a chemical compound with the molecular formula C39H68O3. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with undecyl carbonate. This compound is known for its liquid crystalline properties and is often used in the formulation of liquid crystal displays and other optical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cholesteryl undecyl carbonate can be synthesized through the esterification of cholesterol with undecyl chloroformate. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Cholesteryl undecyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cholesterol and undecyl alcohol.

Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different cholesteryl esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Cholesterol and undecyl alcohol.

Oxidation: Various oxidized derivatives of this compound.

Substitution: Different cholesteryl esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cholesteryl undecyl carbonate is a compound that has garnered attention in various scientific research applications due to its unique properties and potential uses. This article explores its applications, particularly in drug delivery systems, biomaterials, and liquid crystal technologies.

Drug Delivery Systems

This compound has been investigated for its role in lipid-based drug delivery systems. Its amphiphilic nature allows for the formation of lipid nanoparticles, which can encapsulate hydrophobic drugs and facilitate their delivery to target sites within the body.

- Mechanism of Action : The nanoparticles can enhance the solubility and stability of poorly soluble drugs, improving bioavailability. Upon administration, these nanoparticles can undergo endosomal escape, releasing their payload effectively at the target site .

- Case Studies : Recent studies have demonstrated the efficacy of this compound in delivering RNA therapeutics. For instance, lipid nanoparticles incorporating this compound showed improved transfection efficiency in cellular models compared to traditional carriers .

Biomaterials

The compound is also being explored in the field of biomaterials, particularly for tissue engineering and regenerative medicine.

- Biocompatibility : this compound exhibits favorable biocompatibility and biodegradability, making it an attractive candidate for scaffolding materials in tissue engineering .

- Applications : Its self-assembling properties allow it to form nanostructures that can mimic natural extracellular matrices, providing a supportive environment for cell growth and differentiation. Research has highlighted its potential in developing artificial tissues and organs .

Liquid Crystal Technologies

This compound is utilized in the development of liquid crystal displays (LCDs) due to its ability to form cholesteric liquid crystals.

- Optical Properties : The compound's unique molecular structure enables it to exhibit tunable optical properties, which are essential for various display technologies .

- Research Findings : Studies have shown that incorporating this compound into liquid crystal formulations enhances the stability and performance of displays under varying environmental conditions .

Comparative Analysis of this compound with Other Cholesterol Derivatives

| Property | This compound | Cholesteryl Oleyl Carbonate | Cholesteryl Nonanoate |

|---|---|---|---|

| Solubility | Moderate | High | Moderate |

| Biocompatibility | High | Moderate | High |

| Drug Delivery Efficiency | High | Moderate | Low |

| Liquid Crystal Formation | Yes | Yes | No |

Wirkmechanismus

Cholesteryl undecyl carbonate can be compared with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl pelargonate. These compounds share similar liquid crystalline properties but differ in their chemical structure and phase behavior. For example:

Cholesteryl oleyl carbonate: Exhibits similar phase transitions but at different temperatures compared to this compound.

Cholesteryl pelargonate: Has different thermal and optical properties due to variations in the ester group.

Vergleich Mit ähnlichen Verbindungen

- Cholesteryl oleyl carbonate

- Cholesteryl pelargonate

- Cholesteryl benzoate

- Cholesteryl chloride

Each of these compounds has unique properties that make them suitable for specific applications in liquid crystal technology and other fields.

Biologische Aktivität

Cholesteryl undecyl carbonate (CUC) is a cholesterol derivative that has garnered attention for its potential biological activities, particularly in drug delivery systems and antimicrobial applications. This article provides a comprehensive overview of the biological activity of CUC, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of cholesterol with undecylic acid. This modification enhances its solubility and bioavailability, making it a suitable candidate for various biomedical applications. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have shown that cholesteryl derivatives, including CUC, exhibit significant antimicrobial properties. A series of glycinate and carbonate derivatives of cholesterol were synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. The results indicated that these compounds, including CUC, demonstrated inhibitory effects against gram-negative bacteria and fungi, suggesting their potential use as antimicrobial agents .

| Compound Type | Activity Against | Remarks |

|---|---|---|

| This compound | Gram-negative bacteria | Significant inhibition observed |

| Fungi | Effective against multiple strains |

2. Drug Delivery Systems

CUC has been explored for its role in drug delivery systems due to its cholesterol backbone, which facilitates cellular uptake and enhances bioavailability. For instance, research indicated that liposomes incorporating cholesterol derivatives improved the solubility and stability of hydrophobic drugs. The incorporation of CUC into liposomal formulations has shown promising results in enhancing drug distribution in cancer cells .

Case Study: Liposomal Formulations

- Objective : To evaluate the efficacy of CUC in enhancing drug delivery.

- Method : Liposomes were prepared using CUC and tested for drug encapsulation efficiency.

- Results : Enhanced bioavailability and targeted delivery to cancer cells were observed, with minimal toxicity to normal cells.

3. Immunomodulatory Properties

Cholesterol-based compounds have been reported to possess immunomodulatory effects. A study highlighted the incorporation of cholesterol derivatives into liposomes that exhibited immunomodulatory properties in primary rat macrophages. This suggests that CUC may play a role in modulating immune responses, potentially benefiting therapeutic strategies for inflammatory diseases .

Research Findings and Implications

The biological activity of this compound extends beyond antimicrobial effects to include significant implications in drug delivery and immune modulation. The following table summarizes key findings from recent research:

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3/c1-7-8-9-10-11-12-13-14-15-27-41-37(40)42-32-23-25-38(5)31(28-32)19-20-33-35-22-21-34(30(4)18-16-17-29(2)3)39(35,6)26-24-36(33)38/h19,29-30,32-36H,7-18,20-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEUINYAZSSKHI-ZBDFTZOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.